molecular formula C17H15FN2O4S2 B7806236 (S)-Benzo[d]thiazol-2-ylmethyl 2-(2-fluorophenylsulfonamido)propanoate

(S)-Benzo[d]thiazol-2-ylmethyl 2-(2-fluorophenylsulfonamido)propanoate

Cat. No.: B7806236
M. Wt: 394.4 g/mol
InChI Key: OGAQORAESAZXAA-NSHDSACASA-N
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Description

(S)-Benzo[d]thiazol-2-ylmethyl 2-(2-fluorophenylsulfonamido)propanoate is a complex organic compound that features a benzothiazole ring fused with a fluorophenylsulfonamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Benzo[d]thiazol-2-ylmethyl 2-(2-fluorophenylsulfonamido)propanoate typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization reactions. The reaction conditions often include the use of solvents like dioxane and catalysts to promote the intramolecular C–S bond coupling . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring cost-effectiveness and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly involving the aromatic amine group.

    Substitution: The benzothiazole ring can participate in electrophilic aromatic substitution reactions, often using reagents like halogens or sulfonyl chlorides.

    Reduction: Reduction reactions can target the sulfonamido group, converting it into corresponding amines under specific conditions.

Common Reagents and Conditions

    Oxidation: Water radical cations, ambient conditions.

    Substitution: Halogens, sulfonyl chlorides, Lewis acids.

    Reduction: Hydrogen gas, metal catalysts.

Major Products

    Oxidation: Formation of sulfonic acids or quaternary ammonium cations.

    Substitution: Various substituted benzothiazole derivatives.

    Reduction: Corresponding amines from sulfonamido groups.

Scientific Research Applications

(S)-Benzo[d]thiazol-2-ylmethyl 2-(2-fluorophenylsulfonamido)propanoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-Benzo[d]thiazol-2-ylmethyl 2-(2-fluorophenylsulfonamido)propanoate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, disrupting normal biochemical pathways. Additionally, it can interact with cellular membranes, affecting cell signaling and function .

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole share structural similarities.

    Fluorophenylsulfonamides: Compounds such as 2-fluorobenzenesulfonamide exhibit similar functional groups.

Uniqueness

(S)-Benzo[d]thiazol-2-ylmethyl 2-(2-fluorophenylsulfonamido)propanoate stands out due to its unique combination of a benzothiazole ring and a fluorophenylsulfonamido group, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various applications .

Properties

IUPAC Name

1,3-benzothiazol-2-ylmethyl (2S)-2-[(2-fluorophenyl)sulfonylamino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O4S2/c1-11(20-26(22,23)15-9-5-2-6-12(15)18)17(21)24-10-16-19-13-7-3-4-8-14(13)25-16/h2-9,11,20H,10H2,1H3/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGAQORAESAZXAA-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OCC1=NC2=CC=CC=C2S1)NS(=O)(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OCC1=NC2=CC=CC=C2S1)NS(=O)(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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